
(S)-3-(Pyridin-3-yl)morpholine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-3-(Pyridin-3-yl)morpholine dihydrochloride is a chemical compound that features a morpholine ring substituted with a pyridine moiety at the 3-position. This compound is often used in various scientific research applications due to its unique chemical properties and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(Pyridin-3-yl)morpholine dihydrochloride typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable dehydrating agent.
Substitution with Pyridine: The morpholine ring is then substituted with a pyridine moiety at the 3-position. This can be achieved through a nucleophilic substitution reaction using a pyridine derivative.
Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(S)-3-(Pyridin-3-yl)morpholine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyridine moiety can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Pyridine derivatives in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction may produce reduced morpholine derivatives.
Aplicaciones Científicas De Investigación
(S)-3-(Pyridin-3-yl)morpholine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (S)-3-(Pyridin-3-yl)morpholine dihydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
®-3-(Pyridin-3-yl)morpholine dihydrochloride: The enantiomer of the compound with different stereochemistry.
3-(Pyridin-4-yl)morpholine dihydrochloride: A similar compound with the pyridine moiety at the 4-position.
3-(Pyridin-2-yl)morpholine dihydrochloride: A similar compound with the pyridine moiety at the 2-position.
Uniqueness
(S)-3-(Pyridin-3-yl)morpholine dihydrochloride is unique due to its specific stereochemistry and substitution pattern, which can result in distinct biological activities and chemical reactivity compared to its analogs.
Propiedades
Fórmula molecular |
C9H14Cl2N2O |
|---|---|
Peso molecular |
237.12 g/mol |
Nombre IUPAC |
(3S)-3-pyridin-3-ylmorpholine;dihydrochloride |
InChI |
InChI=1S/C9H12N2O.2ClH/c1-2-8(6-10-3-1)9-7-12-5-4-11-9;;/h1-3,6,9,11H,4-5,7H2;2*1H/t9-;;/m1../s1 |
Clave InChI |
LYNAOBQUQFHVJO-KLQYNRQASA-N |
SMILES isomérico |
C1COC[C@@H](N1)C2=CN=CC=C2.Cl.Cl |
SMILES canónico |
C1COCC(N1)C2=CN=CC=C2.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


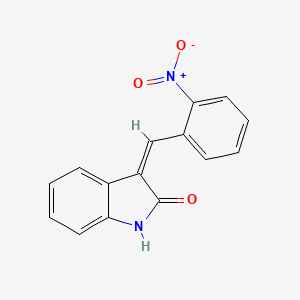
![6-(4-Chlorobenzyl)-1-(3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B15216770.png)
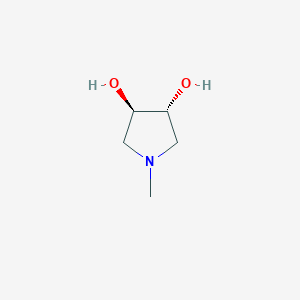
![6-Bromo-5,5-dimethyl-5,6-dihydrobenzo[c]acridine](/img/structure/B15216792.png)
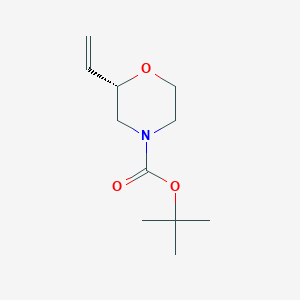

![6-Hydroxy-5-methylpyrrolo[2,1-f][1,2,4]triazine-4-carboxylic acid](/img/structure/B15216807.png)
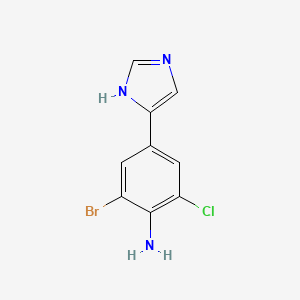
![tert-Butyl 2-chloro-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazine-6-carboxylate](/img/structure/B15216820.png)
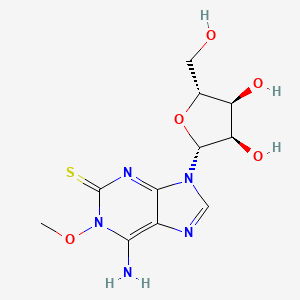
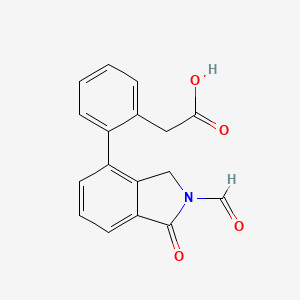
![2-(3-Fluorophenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione](/img/structure/B15216845.png)
![tert-Butyl 3a-phenylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate](/img/structure/B15216853.png)
![{2-[(Pyridazin-3-yl)oxy]phenyl}methanol](/img/structure/B15216871.png)
